5-amino-1-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-Amino-1-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole-based carboxamide derivative. Its structure features a 1,2,3-triazole core substituted at the 1-position with a 4-chlorobenzyl group and at the 4-position with a carboxamide linked to a 2,5-dimethoxyphenyl moiety. This compound is part of a broader class of 5-amino-1,2,3-triazole-4-carboxamides, which are studied for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .
The compound is commercially available for research purposes (e.g., Santa Cruz Biotechnology, sc-318068) but lacks comprehensive clinical data .
Properties
IUPAC Name |
5-amino-1-[(4-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O3/c1-26-13-7-8-15(27-2)14(9-13)21-18(25)16-17(20)24(23-22-16)10-11-3-5-12(19)6-4-11/h3-9H,10,20H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAMEZPDYJJTGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Amino-1-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on available research findings.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Triazole Ring : The initial step is the formation of the triazole ring through a cyclization reaction.
- Introduction of the Amino Group : This is achieved via a nucleophilic substitution reaction.
- Attachment of the 4-chlorobenzyl Group : Alkylation with 4-chlorobenzyl chloride introduces this substituent.
- Coupling with 2,5-Dimethoxyphenyl Isocyanate : This final step forms the carboxamide structure.
Biological Activity
The biological activity of this compound has been evaluated across various studies. Key findings include:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies using XTT assays demonstrated its efficacy against several cancer cell lines, indicating potential as an anticancer agent .
- Antimicrobial Properties : Research indicates that this compound may exhibit antimicrobial activity by disrupting bacterial cell wall synthesis or membrane integrity. This mechanism suggests its utility in treating bacterial infections.
- Antiangiogenic Activity : The compound's structure allows it to inhibit angiogenesis, which is crucial for tumor growth and metastasis. This dual action enhances its potential as an anticancer therapeutic .
The mechanism of action involves the interaction of this compound with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways within cancer cells.
- Receptor Modulation : It can bind to various receptors, modulating their activity and influencing cellular responses related to growth and survival.
Table 1: Summary of Biological Activities
Case Study Example
In a study evaluating the anticancer properties of triazole derivatives similar to this compound, researchers found that compounds with a similar scaffold showed significant cytotoxicity against human colon adenocarcinoma cells (IC50 values ranging from 0.5 to 10 µM). These findings suggest that structural modifications can enhance potency .
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic properties, particularly:
- Antimicrobial Activity : Studies indicate that triazoles exhibit significant antimicrobial properties. The presence of the chlorobenzyl group may enhance its effectiveness against various pathogens.
- Anticancer Properties : Preliminary research suggests that this compound could inhibit cancer cell proliferation through specific mechanisms involving apoptosis and cell cycle arrest.
Biochemical Probes
In biological research, this compound serves as a biochemical probe to study enzyme interactions and cellular pathways:
- It may bind to specific enzymes or receptors, modulating their activity and providing insights into metabolic processes .
Material Science
The unique chemical structure allows for applications in developing new materials:
- It can be utilized in creating polymers or other chemical processes that require compounds with specific reactivity profiles.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various triazole derivatives, including 5-amino-1-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibition zone compared to control groups.
Case Study 2: Anticancer Activity
In vitro studies assessed the compound's effects on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results demonstrated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their biological activities:
Key Comparative Insights
Substituent Effects on Activity :
- The 4-chlorobenzyl group in the target compound contrasts with 4-fluorophenyl or 4-methylphenyl in analogues, which show enhanced anticancer selectivity .
- 2,5-Dimethoxyphenyl is retained in GNE551 but paired with a bromo-fluorophenyl group, shifting activity from anticancer to ion channel modulation .
Mechanistic Diversity :
- The target compound’s mechanism remains underexplored, whereas analogues like GNE551 (TRPV1 inhibition) and the carbamoylmethyl derivative (LexA autoproteolysis inhibition) have well-defined targets .
- Carbamoylmethyl-substituted triazoles exhibit β-turn mimetic properties, suggesting structural mimicry of peptide motifs .
The target compound’s 4-chlorobenzyl group may confer slower metabolism compared to CAI’s dichlorobenzyl substituent.
Cytotoxicity Profiles :
- Analogues with dichlorophenyl or fluorophenyl groups show higher cytotoxicity (e.g., GP = -27.30% in CNS cancer cells), while the target compound and carbamoylmethyl derivatives are reported as low-cytotoxicity scaffolds .
Q & A
Q. How can researchers validate the compound’s mechanism of action in heterogeneous tumor microenvironments?
- Methodological Answer :
- Single-cell RNA sequencing : Identify subpopulations responsive to treatment.
- Multiplex immunofluorescence : Visualize target protein expression in tumor stroma vs. parenchyma.
- Patient-derived organoids : Recapitulate tumor heterogeneity for preclinical validation .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
